![molecular formula C6H5BrClN B1276320 5-(Bromomethyl)-2-chloropyridine CAS No. 182924-36-3](/img/structure/B1276320.png)
5-(Bromomethyl)-2-chloropyridine
Overview
Description
5-(Bromomethyl)-2-chloropyridine is likely a halogenated organic compound. Halogenated organic compounds are widely used in many fields, including medicine, agriculture, and materials science .
Synthesis Analysis
While specific synthesis methods for 5-(Bromomethyl)-2-chloropyridine are not available, bromomethyl compounds can generally be synthesized through various methods, including the reaction of alcohols with hydrobromic acid .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-2-chloropyridine would likely consist of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a bromomethyl (-CH2Br) group attached at the 5-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various reactions, including substitution reactions and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Bromomethyl)-2-chloropyridine would depend on its specific structure. As a halogenated organic compound, it would likely be relatively stable and nonpolar .Scientific Research Applications
Fluorescent Dye Development
“5-(Bromomethyl)-2-chloropyridine” can be utilized in the synthesis of multifunctional dyes. These dyes are pivotal in biological experiments, aiding researchers in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions. They play a significant role in distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Antioxidant Activity in Pharmacology
Derivatives of “5-(Bromomethyl)-2-chloropyridine” have been synthesized to study their antioxidant activity. These compounds can affect free-radical oxidation in model systems, which is crucial for developing new pharmacological agents that can suppress the generation of reactive oxygen species .
Biomass Conversion and Renewable Resources
Halogenated derivatives of “5-(Bromomethyl)-2-chloropyridine” show promise in biomass conversion processes. They can be produced directly from biomass, offering a sustainable approach to creating valuable chemicals and intermediates for various applications .
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s used in the creation of complex molecules for pharmaceuticals, agrochemicals, and dyestuff, showcasing its versatility in chemical synthesis .
Polymer Chemistry
“5-(Bromomethyl)-2-chloropyridine” derivatives are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization. This process is essential for creating polymers with specific properties for industrial applications .
Dye-Sensitized Solar Cells
In the field of renewable energy, derivatives of “5-(Bromomethyl)-2-chloropyridine” are being explored for use in dye-sensitized solar cells. These solar cells are a cost-effective alternative to traditional photovoltaic cells and can be more environmentally friendly .
Food Pigments
The compound’s derivatives are also finding applications as food pigments. Their stability and safety profiles make them suitable for adding color to various food products, enhancing their visual appeal .
Textile Dyeing
Lastly, in the textile industry, “5-(Bromomethyl)-2-chloropyridine” is used to develop dyes for fabric coloring. These dyes offer a range of vibrant colors and are designed to have high fastness properties, ensuring long-lasting color retention .
Mechanism of Action
Target of Action
5-(Bromomethyl)-2-chloropyridine is a halogenated derivative of hydroxymethylfurfural . The primary targets of such compounds are often DNA and proteins within cells . They can interact with DNA, causing alkylation and intercalation . This interaction can disrupt the normal functioning of the DNA, leading to changes in cell behavior or even cell death .
Mode of Action
The compound interacts with its targets primarily through alkylation and intercalation . Alkylation involves the transfer of an alkyl group from the compound to its target, often a DNA molecule . This can lead to crosslinking of DNA strands, disrupting the DNA’s normal structure and function . Intercalation, on the other hand, involves the insertion of the compound between DNA base pairs, distorting the DNA helix and interfering with processes such as replication and transcription .
Biochemical Pathways
Given its mode of action, it is likely that it affects pathways related to dna replication, transcription, and repair, as well as protein synthesis . Disruption of these pathways can lead to cell cycle arrest, apoptosis, or other forms of cell death .
Pharmacokinetics
Similar halogenated compounds are known to be rapidly distributed throughout the body following absorption . They can be metabolized by various enzymes, including cytochrome P450 enzymes . The resulting metabolites can then be excreted via the kidneys .
Result of Action
The primary result of the action of 5-(Bromomethyl)-2-chloropyridine is likely to be cell death, resulting from the disruption of normal DNA and protein function . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific cells and tissues affected.
Safety and Hazards
Future Directions
Halogenated organic compounds, including bromomethyl compounds, continue to be of interest in various fields, including medicinal chemistry, materials science, and environmental science . Future research may focus on developing safer and more efficient synthesis methods, exploring new reactions, and investigating potential applications.
properties
IUPAC Name |
5-(bromomethyl)-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOULMMJZAADRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423715 | |
Record name | 5-(Bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-chloropyridine | |
CAS RN |
182924-36-3 | |
Record name | 5-(Bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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